6-[[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one
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Overview
Description
6-[[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a piperazine ring and an isoindolinone core, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminoisoindoline-1,3-dione with 3-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-[[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different isoindolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with 6-[[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one.
Piperazine Derivatives: Compounds such as piperazine and its derivatives also exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of the isoindolinone and piperazine moieties, which may confer distinct biological properties and potential therapeutic benefits. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12-8-18(4-3-15-12)13(20)7-16-10-2-1-9-6-17-14(21)11(9)5-10/h1-2,5,16H,3-4,6-8H2,(H,15,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAKDBXYGVSYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CNC2=CC3=C(CNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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